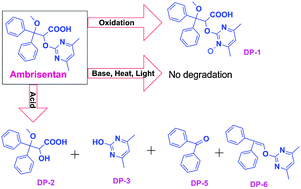LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method
New Journal of Chemistry Pub Date: 2014-03-14 DOI: 10.1039/C4NJ00075G
Abstract
The current study reports the characterization of degradation products of ambrisentan by liquid chromatography-tandem mass spectrometry, and development and validation of a stability-indicating reversed phase high performance liquid chromatographic method for determination of ambrisentan in the presence of its process related impurities in bulk drugs. The drug was subjected to various stress conditions such as hydrolysis, oxidation, photo- and thermal degradations to investigate the stability-indicating ability of the method. Significant degradation was observed during acidic and oxidative stresses. Ambrisentan was well resolved from its process related impurities and degradation products formed under stress conditions. The chromatographic separation was accomplished on an Agilent XDB C18 column (150 × 4.6 mm; 5 μm) with the mobile phase consisting of 10 mM NH4OAc (pH = 5.2) and CH3CN in a gradient elution mode at a flow rate of 1.0 ml min−1. The eluents were monitored by a photodiode array detector at 215 nm and quantitation limits were obtained in the range of 0.07–0.25 μg ml−1 for ambrisentan and all its process related impurities. The developed liquid chromatographic method was validated with respect to accuracy, precision, linearity, robustness and limits of detection and quantitation. The degradation products were characterized by comparing their collision induced dissociation mass spectral data with that of ambrisentan and the most possible degradation and fragmentation pathways were proposed.

Recommended Literature
- [1] Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†
- [2] Balanced work function as a driver for facile hydrogen evolution reaction – comprehension and experimental assessment of interfacial catalytic descriptor†
- [3] Changing relations between proteins and osmolytes: a choice of nature
- [4] Boosting photocatalytic performance for selective oxidation of biomass-derived pentoses and hexoses to lactic acid using hierarchically porous Cu/Cu2O/CuO@CA†
- [5] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [6] Changes in molecular composition and packing during lipidmembrane reconstitution from phospholipid–surfactant micelles
- [7] Cancer-mitochondria-targeted photodynamic therapy with supramolecular assembly of HA and a water soluble NIR cyanine dye†
- [8] Changes in wastewater treatment performance and activated sludge properties of a membrane bioreactor at low temperature operation†
- [9] BSA capped bi-functional fluorescent Cu nanoclusters as pH sensor and selective detection of dopamine
- [10] Ce dopant effects on NaYF4 particle morphology and optical properties†

Journal Name:New Journal of Chemistry
research_products
-
CAS no.: 1270456-57-9









